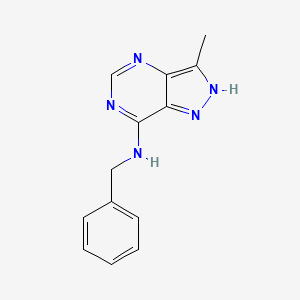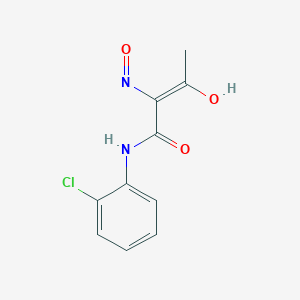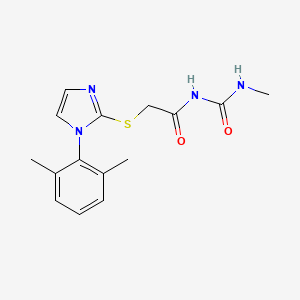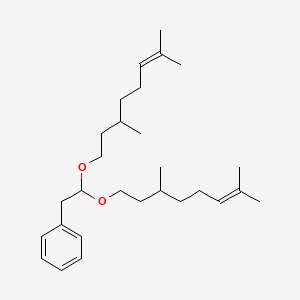
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is an organic compound with the molecular formula C28H46O2 It is characterized by the presence of two 3,7-dimethyl-6-octenyl groups attached to an ethylbenzene core through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with 2,2-bis(hydroxymethyl)ethylbenzene in the presence of an acid catalyst. The reaction proceeds through the formation of ether linkages between the hydroxyl groups of the alcohol and the hydroxymethyl groups of the ethylbenzene derivative. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the 3,7-dimethyl-6-octenyl groups to single bonds, resulting in saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are typical.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mechanism of Action
The mechanism of action of (2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating their activity. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)propane): Similar structure but with a propane core instead of ethylbenzene.
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)butane): Similar structure but with a butane core.
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)cyclohexane): Similar structure but with a cyclohexane core.
Uniqueness
(2,2-Bis((3,7-dimethyl-6-octenyl)oxy)ethyl)benzene is unique due to its ethylbenzene core, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
67634-04-2 |
|---|---|
Molecular Formula |
C28H46O2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
2,2-bis(3,7-dimethyloct-6-enoxy)ethylbenzene |
InChI |
InChI=1S/C28H46O2/c1-23(2)12-10-14-25(5)18-20-29-28(22-27-16-8-7-9-17-27)30-21-19-26(6)15-11-13-24(3)4/h7-9,12-13,16-17,25-26,28H,10-11,14-15,18-22H2,1-6H3 |
InChI Key |
UZCGMNMYZDLKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(CC1=CC=CC=C1)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



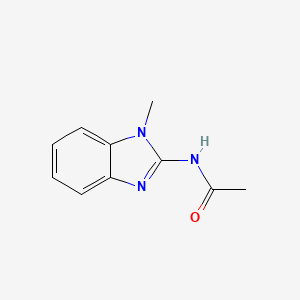
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

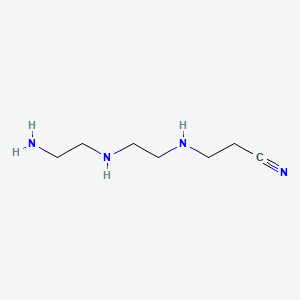
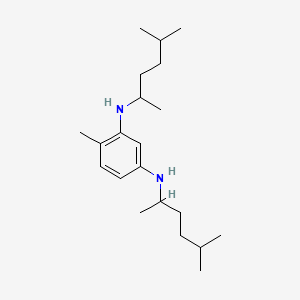
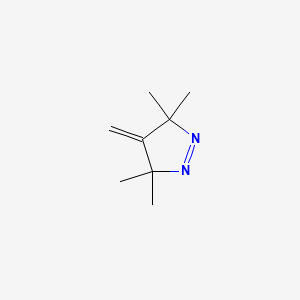
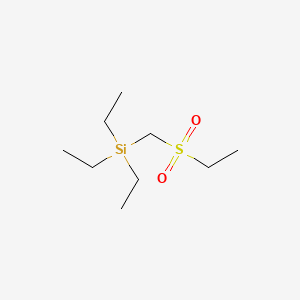

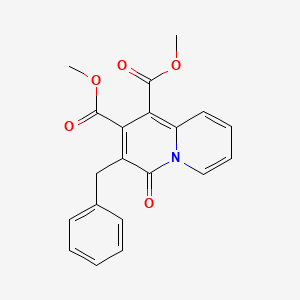
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
